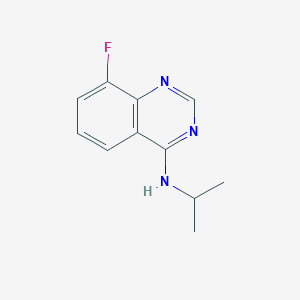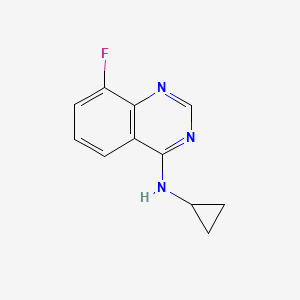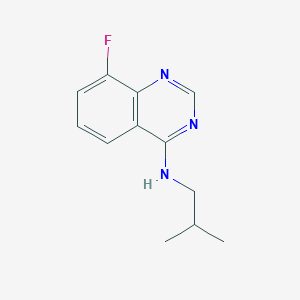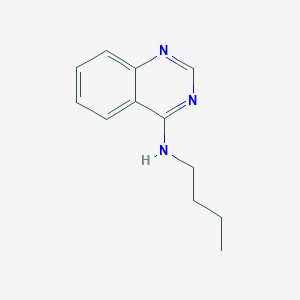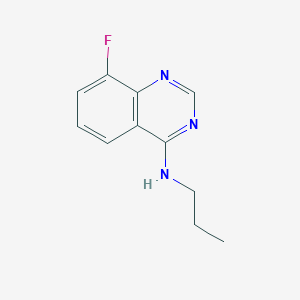
8-fluoro-N-propylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-fluoro-N-propylquinazolin-4-amine is a synthetic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-N-propylquinazolin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-fluoroquinazoline.
N-alkylation: The 8-fluoroquinazoline is then subjected to N-alkylation using propylamine under basic conditions to introduce the propyl group at the N-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the N-alkylation step.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
8-fluoro-N-propylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or the propyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Reduced quinazoline compounds.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
8-fluoro-N-propylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials for bioimaging.
作用機序
The mechanism of action of 8-fluoro-N-propylquinazolin-4-amine involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
類似化合物との比較
Similar Compounds
8-fluoroquinazoline: Lacks the N-propyl group but shares the fluorine substitution.
N-propylquinazolin-4-amine: Lacks the fluorine substitution but has the N-propyl group.
Quinazolinone derivatives: Various derivatives with different substitutions on the quinazoline ring.
Uniqueness
8-fluoro-N-propylquinazolin-4-amine is unique due to the combined presence of the fluorine atom and the N-propyl group, which enhances its pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
8-fluoro-N-propylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-2-6-13-11-8-4-3-5-9(12)10(8)14-7-15-11/h3-5,7H,2,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKXOGOBGQVQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
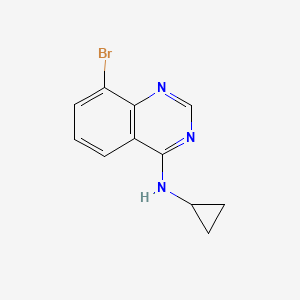
![8-bromo-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7851738.png)

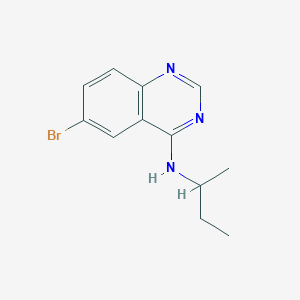
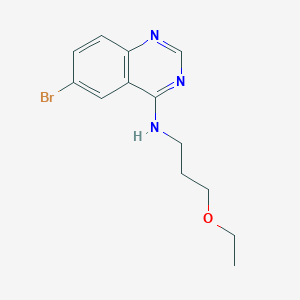
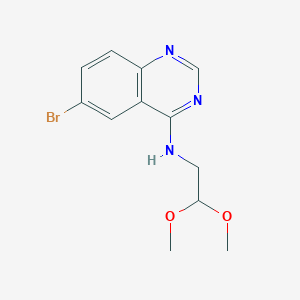
![N-[(2-chlorophenyl)methyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851781.png)
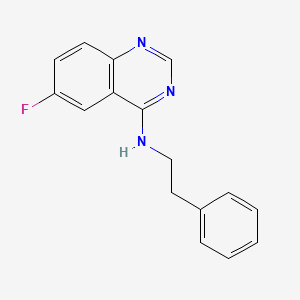
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851798.png)
![2-[(6-Fluoroquinazolin-4-yl)amino]ethanol](/img/structure/B7851804.png)
